molecular formula C12H12N2O4S B2730740 3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1790201-50-1

3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2730740
CAS No.: 1790201-50-1
M. Wt: 280.3
InChI Key: ZUTRZUPKIKVBIA-UHFFFAOYSA-N
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Description

3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a heterocyclic compound that combines a thiazolidine-2,4-dione core with a furan and pyrrolidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step reactions. One common approach includes the reaction of furan-3-carboxylic acid with pyrrolidine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product . The reaction conditions often involve the use of catalysts and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Green chemistry principles, including the use of eco-friendly solvents and catalysts, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms .

Scientific Research Applications

3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine-2,4-dione core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of the furan, pyrrolidine, and thiazolidine-2,4-dione moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-10-7-19-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-18-6-8/h2,4,6,9H,1,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTRZUPKIKVBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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